Prostanoid DP/EP Receptor Subtype Binding Profile: 6.7-Fold Discrimination Between DP and EP4 Receptors
The N-(4-butoxybenzoyl) derivative of 5-methoxy-2-propyl-1H-indole-3-carboxylic acid (CHEMBL186244) demonstrates quantifiable prostanoid receptor subtype discrimination. Against mouse prostanoid DP receptor, it exhibits Ki = 1.5 µM; against EP2, Ki = 2.9 µM; against EP1, Ki = 3.8 µM; and against EP4, Ki > 10 µM [1]. This represents a ≥6.7-fold selectivity window between the highest-affinity target (DP) and the lowest-affinity target (EP4). In comparison, indomethacin—the archetypal indole-3-acetic acid NSAID—acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ = 0.1 µg/mL and 5 µg/mL, respectively) and also binds DP and CRTH2 receptors without the same pathway-biased functional selectivity . The 2-propyl substituent on the target compound's scaffold is the key structural feature enabling this DP-preferring profile, as evidenced by the fact that the 2-methyl regioisomer series (e.g., 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid) was characterized for CRTH2 functional selectivity rather than DP/EP binding discrimination [2].
| Evidence Dimension | Prostanoid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | DP Ki = 1.5 µM; EP2 Ki = 2.9 µM; EP1 Ki = 3.8 µM; EP4 Ki > 10 µM (N-benzoyl analog CHEMBL186244) |
| Comparator Or Baseline | Indomethacin: non-selective COX-1 IC₅₀ = 0.1 µg/mL, COX-2 IC₅₀ = 5 µg/mL; also binds DP/CRTH2 without pathway bias |
| Quantified Difference | ≥6.7-fold DP/EP4 selectivity window; indomethacin shows ~50-fold COX-1/COX-2 selectivity but no DP/EP discrimination |
| Conditions | Binding affinity assay for mouse prostanoid DP, EP1, EP2, EP3, EP4 receptors (Minase Research Institute; curated by ChEMBL) |
Why This Matters
Procurement of the 1-methyl-2-propyl scaffold rather than generic indole-3-carboxylic acids enables SAR programs targeting DP receptor-mediated allergic inflammation with reduced EP4-associated off-target effects, a selectivity profile not achievable with indomethacin-based scaffolds.
- [1] BindingDB. (n.d.). BDBM50150977: 1-(4-Butoxy-benzoyl)-5-methoxy-2-propyl-1H-indole-3-carboxylic acid (CHEMBL186244). Ki values for mouse DP, EP1, EP2, EP3, EP4 receptors. View Source
- [2] Mathiesen, J. M., et al. (2005). Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. Molecular Pharmacology, 68(2), 393–402. View Source
